molecular formula C10H6F3NO2 B2418005 2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol CAS No. 511528-92-0

2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol

Cat. No.: B2418005
CAS No.: 511528-92-0
M. Wt: 229.158
InChI Key: CXACYDHIHKLQML-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol is a useful research compound. Its molecular formula is C10H6F3NO2 and its molecular weight is 229.158. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)9-5-8(16-14-9)6-3-1-2-4-7(6)15/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXACYDHIHKLQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Isoxazole Heterocycles in Medicinal Chemistry

The isoxazole (B147169) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural unit is a cornerstone in medicinal chemistry due to its versatile biological activities and its presence in numerous clinically approved drugs. rsc.orgnih.govmdpi.com Isoxazole-containing compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. rsc.orgnih.gov

The utility of the isoxazole scaffold stems from its unique electronic and structural features. It can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.gov Furthermore, the isoxazole ring is relatively stable and can serve as a bioisosteric replacement for other functional groups, allowing chemists to fine-tune a molecule's properties to enhance efficacy and reduce toxicity. ijpca.org

Several marketed drugs incorporate the isoxazole moiety, highlighting its therapeutic importance. Examples include the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the antirheumatic agent Leflunomide. nih.govijpca.org The successful integration of this heterocycle into diverse therapeutic agents continues to drive research into novel isoxazole derivatives with potential applications against a wide range of diseases, from cancer to neurodegenerative disorders. rsc.orgnih.gov

Role of Trifluoromethylation in Enhancing Bioactivity and Pharmacological Profiles

The introduction of a trifluoromethyl (-CF₃) group is a widely employed strategy in drug design to enhance a molecule's therapeutic potential. bohrium.com This small functional group can profoundly alter the physicochemical properties of a parent compound, leading to improved bioactivity and a more favorable pharmacological profile. mdpi.com The unique characteristics of the -CF₃ group stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. mdpi.com

Key advantages of trifluoromethylation in medicinal chemistry include:

Enhanced Metabolic Stability : The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes. This often leads to a longer drug half-life in the body. mdpi.com

Increased Lipophilicity : The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, thereby enhancing bioavailability. mdpi.comresearchgate.net

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -CF₃ moiety can influence the acidity or basicity of nearby functional groups, which can affect how a molecule interacts with its biological target. mdpi.com

Improved Binding Affinity : The trifluoromethyl group can participate in specific interactions with protein targets, including hydrophobic and electrostatic interactions, potentially leading to higher binding affinity and selectivity. mdpi.comresearchgate.net

The prevalence of trifluoromethylated compounds in the pharmaceutical market, including drugs like the antidepressant Fluoxetine, underscores the success of this strategy. mdpi.com Consequently, the development of novel and efficient methods for introducing -CF₃ groups into complex molecules remains an active and important area of chemical research. researchgate.netnih.gov

Mechanism of Action Elucidation and Molecular Target Identification

Biochemical Pathway Perturbation Analysis

Analysis of how "2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol" affects biochemical pathways is a critical step in elucidating its mechanism of action. This involves detailed studies of its interactions with enzymes and a broader analysis of its impact on cellular gene and protein expression profiles.

The structural features of "this compound," namely the trifluoromethyl group, suggest its potential as an enzyme inhibitor. The trifluoromethyl group is a key entity in drug development due to its strong lipophilicity and metabolic stability. nih.gov Compounds containing this group have been shown to be potent inhibitors of various enzymes, including serine proteases and angiotensin-converting enzyme. nih.govnih.gov The electron-withdrawing nature of the trifluoromethyl group can enhance the interaction of the isoxazole (B147169) or phenol (B47542) moiety with the active site of a target enzyme, potentially leading to potent and specific inhibition. nih.gov

Kinetic studies on enzymes targeted by analogous compounds often reveal a competitive or mixed-type inhibition mechanism. For instance, trifluoromethylated flavonoid-based isoxazoles have been identified as competitive inhibitors of α-amylase, where they compete with the substrate for binding to the active site. nih.gov It is hypothesized that "this compound" may act in a similar manner, with the specific kinetics dependent on the particular enzyme target.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetIC₅₀ (nM)Inhibition TypeKi (nM)
Cyclooxygenase-2 (COX-2)150Competitive75
5-Lipoxygenase (5-LOX)450Mixed200
Caspase-3> 10,000No inhibition-

Note: The data in this table is illustrative and based on the activities of structurally related isoxazole and trifluoromethyl-containing compounds.

To understand the broader cellular response to "this compound," transcriptomic and proteomic profiling studies are employed. These techniques provide a global view of the changes in gene and protein expression following compound treatment, offering insights into the perturbed biological pathways. nih.govnih.gov

Treatment of cell lines with isoxazole-containing compounds has been shown to alter gene expression related to cell proliferation and differentiation. nih.gov For example, certain isoxazole derivatives can induce the expression of genes that support neuroendocrine phenotypes while suppressing those important for proliferation in β-cells. nih.gov Similarly, phenolic compounds are known to modulate signaling pathways involved in inflammation and oxidative stress. researchgate.netnih.gov

A hypothetical transcriptomic analysis of cells treated with "this compound" might reveal the downregulation of pro-inflammatory cytokines and the upregulation of antioxidant response genes. Proteomic analysis could further confirm these findings at the protein level and identify post-translational modifications indicative of specific signaling pathway modulation. mit.edu

Table 2: Representative Gene Expression Changes Induced by this compound

GeneFunctionFold Change
IL-6Pro-inflammatory cytokine-3.5
TNF-αPro-inflammatory cytokine-4.2
NQO1Antioxidant enzyme+2.8
HMOX1Heme oxygenase 1+3.1

Note: This data is representative of typical findings for anti-inflammatory and antioxidant phenolic compounds and is for illustrative purposes.

Direct Target Engagement Studies

Identifying the direct molecular targets of "this compound" is essential for a complete understanding of its mechanism of action. Techniques such as photoaffinity labeling and chemoproteomics are powerful tools for this purpose.

The isoxazole moiety within "this compound" presents an opportunity for photoaffinity labeling. Isoxazoles can function as natively embedded photo-cross-linkers, which, upon irradiation with UV light, can form covalent bonds with interacting proteins. nih.govcityu.edu.hkrsc.org This allows for the "tagging" and subsequent identification of direct binding partners via mass spectrometry-based proteomic techniques. chomixbio.comnih.gov

Chemoproteomics strategies can be employed to map the protein interaction landscape of the compound. wikipedia.org By creating a probe molecule based on the "this compound" scaffold, researchers can perform competitive profiling experiments to identify proteins that bind to the compound in a cellular context. chomixbio.com This approach has been successful in identifying the targets of numerous small molecule drugs. nih.gov

The binding of "this compound" to its protein targets is governed by a combination of non-covalent interactions. The phenolic hydroxyl group is a proficient hydrogen bond donor and acceptor, readily forming hydrogen bonds with amino acid residues in a protein's binding pocket. nih.govacs.orgnih.gov These interactions are crucial for the affinity and specificity of phenolic compounds. frontiersin.org

Furthermore, the aromatic nature of both the phenol and isoxazole rings allows for the formation of π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. libretexts.orgwikipedia.org These stacking interactions, which can occur in either a parallel-displaced or T-shaped orientation, contribute significantly to the stability of the ligand-protein complex. researchgate.net The trifluoromethyl group can also participate in favorable interactions within the binding site, further enhancing binding affinity. mdpi.com

Cellular Effects and Phenotypic Changes at the Molecular Level

The interaction of "this compound" with its molecular targets ultimately leads to observable changes in cellular behavior and phenotype. Isoxazole derivatives have been shown to induce a variety of cellular effects, including the induction of erythroid differentiation and apoptosis in cancer cell lines. researchgate.net They can also influence cell metabolism and protect against lipotoxic conditions. elsevierpure.com

Phenolic compounds are well-documented for their ability to modulate cellular processes related to inflammation, oxidative stress, and cell signaling. nih.govnih.gov The combination of the isoxazole, trifluoromethyl, and phenol moieties in "this compound" likely results in a unique profile of cellular activities. For instance, studies on similar compounds suggest potential anti-proliferative and anti-inflammatory effects, possibly through the inhibition of key signaling pathways. rsc.orgmdpi.com

Table 3: Summary of Potential Cellular and Phenotypic Effects

Cellular ProcessObserved EffectPotential Molecular Mechanism
Cell ProliferationInhibitionCell cycle arrest at G1/S phase
InflammationReduction of pro-inflammatory markersInhibition of NF-κB signaling
Oxidative StressIncreased antioxidant responseActivation of Nrf2 pathway
ApoptosisInduction in cancer cellsActivation of caspase cascade

Note: This table summarizes potential effects based on the known activities of structurally related compounds.

Computational Chemistry and Cheminformatics in Research on 2 3 Trifluoromethyl Isoxazol 5 Yl Phenol

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of molecular recognition and for identifying key interactions that stabilize the ligand-protein complex. For derivatives of the isoxazole (B147169) class, molecular docking has been extensively used to elucidate binding modes and rationalize biological activity against various targets, such as cyclooxygenase (COX) enzymes and bacterial proteins. frontiersin.orgnih.gov

In studies on isoxazole-carboxamide derivatives, docking simulations revealed that specific substitutions on the phenyl rings could orient the 5-methyl-isoxazole ring toward a secondary binding pocket in the COX-2 enzyme, leading to ideal binding interactions. nih.gov For example, docking studies on isoxazole derivatives targeting COX-2 have identified key amino acid residues involved in binding, which is crucial for understanding their anti-inflammatory effects. nih.gov The binding orientations and energy scores obtained from these simulations often show a strong correlation with experimentally determined inhibitory activities. frontiersin.orgnih.gov

A typical molecular docking study involves preparing the 3D structures of both the ligand and the protein target. The ligand is then placed into the binding site of the protein, and its conformation and orientation are sampled to find the most stable binding pose, often evaluated by a scoring function that estimates the binding affinity. jbcpm.com For instance, studies on isoxazole hybrids targeting skin cancer have used docking to predict binding scores against target proteins, with favorable scores suggesting potent activity. asianpubs.org

Table 1: Example of Molecular Docking Results for Isoxazole Derivatives Against COX-2

Compound Docking Score (kcal/mol) Key Interacting Residues Predicted Activity
Isoxazole Derivative C3 - Not specified Potent COX-2 Inhibitor
Isoxazole Derivative C5 - Not specified Potent COX-2 Inhibitor
Isoxazole Derivative C6 - Not specified Most Potent COX-2 Inhibitor

Data is illustrative of findings for isoxazole derivatives from various studies. frontiersin.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of ligand-protein complexes over time. nih.gov This technique complements molecular docking by refining the static binding poses and providing insights into the flexibility of both the ligand and the protein. mdpi.comresearchgate.net

For isoxazole derivatives, MD simulations have been employed to understand the binding modes and interactions with targets like the farnesoid X receptor (FXR). mdpi.com These simulations have shown that the conformational motions of certain loops in the receptor's ligand-binding domain are crucial for protein stability and the agonistic activity of the ligands. mdpi.com Furthermore, MD simulations help to confirm the stability of interactions predicted by docking. Studies have demonstrated that potent isoxazole inhibitors remain stably bound within the active site of their target proteins over simulation times of up to 100 ns. nih.govnih.gov

The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. nih.govresearchgate.net These simulations are invaluable for validating docking results and understanding the dynamic nature of ligand-protein recognition. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods can calculate various parameters, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), molecular electrostatic potential (MEP), and charge distribution. researchgate.netepstem.net Such information is vital for understanding a molecule's reactivity, stability, and potential for intermolecular interactions. nih.gov

DFT studies on isoxazole derivatives have been used to optimize their geometrical structures and calculate electronic parameters. nih.gov The energy gap between the HOMO and LUMO, for example, is an indicator of chemical reactivity and kinetic stability. epstem.net Theoretical calculations of NMR chemical shifts and infrared vibrational frequencies using DFT can also be compared with experimental data to confirm the structure of synthesized compounds. asianpubs.orgepstem.net In the context of drug design, MEP maps can reveal the electron-rich and electron-deficient regions of a molecule, which are crucial for identifying potential sites for hydrogen bonding and other non-covalent interactions with a biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. researchgate.net

For a series of isoxazole derivatives targeting the farnesoid X receptor (FXR), 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. mdpi.com These models demonstrated strong predictive ability and generated contour maps that highlighted the structural requirements for agonistic activity. For instance, the models showed that hydrophobicity at one position and the presence of an electronegative group at another were crucial for the activity of these compounds. mdpi.com Similarly, a highly accurate QSAR model was developed for isoxazole analogues against leishmaniasis, providing insights into the molecular features that influence antimalarial potency. researchgate.net

Table 2: Statistical Parameters for a 3D-QSAR Study on Isoxazole Derivatives

Model q² (Cross-validated correlation coefficient) r² (Non-cross-validated correlation coefficient) r²_pred (Predictive correlation coefficient)
CoMFA 0.664 0.960 0.872

Data from a study on isoxazole derivatives as FXR agonists. mdpi.com

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally. For scaffolds like the isoxazole ring, which is present in numerous biologically active compounds, virtual screening can be a powerful tool for discovering new leads. rsc.orgresearchgate.net

Structure-based drug design, which often follows virtual screening, utilizes the three-dimensional structure of the target protein to design new molecules or modify existing ones to improve their binding affinity and selectivity. nih.gov For instance, the pharmacophore of a 3,4-diaryl-isoxazole-based inhibitor was extended toward the ribose pocket of the ATP binding site of its target kinase, guided by structural information. nih.gov Based on the insights from QSAR and docking studies, eight new potent FXR agonists with an isoxazole core were designed, with predicted activities better than the reference compound GW4064. mdpi.com This rational design process is central to modern medicinal chemistry. nih.gov

In Silico Bioisosteric Replacements for Lead Optimization

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.net In silico methods can rapidly evaluate a wide range of potential bioisosteric replacements, saving significant time and resources compared to traditional synthesis-based approaches. eurekaselect.com

Computational tools can be used to generate libraries of bioisosteric analogues and then use docking, QSAR, or ADME prediction models to prioritize the most promising candidates. researchgate.net This process is a key part of the hit-to-lead and lead optimization stages of drug discovery. nih.govresearchgate.net For a molecule like 2-[3-(trifluoromethyl)isoxazol-5-yl]phenol, computational methods could explore replacements for the phenol (B47542) group or modifications to the trifluoromethyl group to fine-tune its properties. For example, the isoxazole ring itself can be considered a metabolically stable analogue of an ester or amide functionality in other pharmacologically important molecules. researchgate.net The goal is to enhance desired biological properties without making drastic changes to the core chemical structure. researchgate.net

ADME Prediction (Absorption, Distribution, Metabolism, Excretion) in Pre-Clinical Contexts

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. pitt.edu Poor pharmacokinetic profiles are a major cause of failure in clinical trials. nih.gov In silico ADME prediction models provide a rapid and cost-effective way to evaluate these properties before a compound is synthesized. drugdiscoverychemistry.com

Various computational tools, such as the SwissADME database, are used to predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes, and adherence to drug-likeness rules like Lipinski's rule of five. frontiersin.orgnih.gov Studies on various series of isoxazole derivatives have utilized these tools to assess their pharmacokinetic profiles. frontiersin.orgnih.govekb.eg For example, an analysis of ten novel isoxazole derivatives showed that most had high predicted GI absorption and did not violate Lipinski's rule. nih.gov These preclinical predictions help guide the lead optimization process by identifying potential liabilities early, allowing chemists to modify the structure to improve its ADME profile. nih.govpitt.edu

Table 3: List of Compound Names Mentioned

Compound Name
This compound
3,4-diaryl-isoxazole

Advanced Research Applications and Future Perspectives

Lead Optimization Strategies for Drug Discovery Programs

Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to improve its therapeutic properties. For derivatives of the 2-[3-(trifluoromethyl)isoxazol-5-yl]phenol scaffold, optimization strategies focus on systematically altering its three main components—the phenol (B47542) ring, the isoxazole (B147169) core, and the trifluoromethyl group—to enhance potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net Structure-activity relationship (SAR) studies are central to this process, providing insights into how specific structural changes affect biological activity. nih.govmdpi.com

Key optimization strategies include:

Modification of the Phenol Ring: The phenolic hydroxyl group is a key site for interaction with biological targets, often forming critical hydrogen bonds. mdpi.com Its acidity and position can be fine-tuned by introducing various substituents (e.g., halogens, alkyls, methoxy (B1213986) groups) onto the phenyl ring. These modifications can influence binding affinity, lipophilicity, and metabolic stability.

Substitution on the Isoxazole Core: The isoxazole ring acts as a stable, rigid linker. While the core scaffold is often retained for its favorable geometry, attaching different chemical groups can explore new binding pockets within a target protein and improve properties like solubility. researchgate.netnih.gov

Bioisosteric Replacement: The trifluoromethyl (CF3) group significantly impacts the molecule's lipophilicity, metabolic stability, and binding interactions. In some optimization programs, it may be replaced with other bioisosteres, such as a tert-butyl group or other halogenated alkyls, to modulate these properties. researchgate.net

The following table summarizes common lead optimization strategies and their intended outcomes for this class of compounds.

StrategyTarget MoietyExample ModificationDesired Outcome
SAR Exploration Phenol RingAddition of chloro or bromo groupsEnhance binding affinity, modulate lipophilicity mdpi.com
Improve Selectivity Isoxazole CoreFusion with a seven-membered heterocycleFill hydrophobic pockets, increase potency researchgate.net
Enhance Bioavailability Phenol RingConversion to a methyl etherMask polar group, improve membrane permeability
Reduce Off-Target Effects Trifluoromethyl GroupReplacement with a non-halogenated isostereAlter electronic properties, avoid reactive metabolite formation researchgate.net

Development of Chemical Probes for Biological Systems

Chemical probes are specialized small molecules used to study and manipulate biological systems. The inherent reactivity and structural features of the isoxazole scaffold make it an excellent candidate for developing such tools. A particularly innovative application is the use of isoxazoles as intrinsic photo-cross-linkers for photoaffinity labeling. nih.govnih.gov

Upon irradiation with UV light, the isoxazole ring can become reactive and form a covalent bond with nearby amino acid residues of a target protein. nih.govcityu.edu.hk This allows researchers to "capture" the interaction between the compound and its specific binding partners within a complex cellular environment. Subsequent proteomic analysis can then definitively identify the protein targets of the isoxazole-containing molecule. nih.govcityu.edu.hk This technique, known as chemoproteomics, is invaluable for elucidating a drug's mechanism of action and identifying potential off-targets. cityu.edu.hkcityu.edu.hk

Furthermore, the phenol group can be functionalized to create fluorescent probes. nih.gov By attaching a fluorophore, researchers can design molecules that signal their binding to a target enzyme through a change in fluorescence, enabling real-time imaging of enzyme activity in living cells. nih.govmdpi.com

Integration with High-Throughput Screening (HTS) Platforms

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. The this compound scaffold is well-suited for HTS-driven drug discovery programs. Libraries of derivatives can be synthesized using efficient and modular chemical methods, allowing for the creation of a diverse set of related compounds. nih.gov

These libraries can then be integrated into various HTS platforms:

Biochemical Assays: Screening for direct inhibition of purified enzymes, such as kinases or proteases.

Cell-Based Assays: Assessing the effect of compounds on cellular processes like proliferation, apoptosis, or specific signaling pathways.

Phenotypic Screening: Identifying compounds that produce a desired change in cell morphology or function without a preconceived target, which can lead to the discovery of novel mechanisms of action.

The data generated from HTS campaigns on isoxazole libraries can rapidly identify initial "hits" and inform the subsequent lead optimization process by building comprehensive structure-activity relationship models.

Exploration of Novel Therapeutic Areas and Biological Targets

Derivatives of isoxazole are being investigated across a wide range of therapeutic areas due to their ability to interact with diverse biological targets. nih.govrsc.org The combination of the isoxazole ring with other pharmacophores, like the trifluoromethyl-phenol motif, opens up possibilities for developing inhibitors for various protein classes. rsc.org

Research has highlighted the potential of isoxazole-containing compounds in several key areas:

Oncology: Isoxazole derivatives have shown significant anticancer activity. espublisher.comespublisher.com They can act through various mechanisms, including the induction of apoptosis (programmed cell death), and the inhibition of crucial cancer-related enzymes like protein kinases, aromatase, and histone deacetylases (HDACs). nih.govresearchgate.net

Infectious Diseases: The scaffold has been explored for developing new antibacterial and antiviral agents. nih.gov

Inflammatory and Neurodegenerative Disorders: The anti-inflammatory and neuroprotective effects of isoxazole derivatives make them attractive candidates for diseases like rheumatoid arthritis and Alzheimer's disease. rsc.org

The table below summarizes some of the key biological targets and therapeutic areas being explored for isoxazole-based compounds.

Therapeutic AreaBiological Target/MechanismPotential Indication
Oncology Kinase Inhibition (e.g., EGFR, VEGFR2)Breast, Lung, and Colorectal Cancers nih.govijrpr.com
Aromatase InhibitionHormone-dependent Breast Cancer nih.gov
HDAC Inhibition, Apoptosis InductionVarious Malignancies researchgate.net
Infectious Diseases Viral Protein Inhibition (e.g., M2 Proton Channel)Influenza A nih.gov
Inflammation Cyclooxygenase-2 (COX-2) InhibitionInflammatory Disorders
Neurology GABA Receptor AgonismNeurological Disorders nih.gov

Synergistic Effects with Existing Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in oncology. This approach can lead to enhanced efficacy, reduced side effects, and the overcoming of drug resistance. Isoxazole derivatives are being investigated for their potential to act synergistically with existing therapeutic agents. espublisher.comespublisher.com

For instance, an isoxazole-based compound that inhibits a specific cancer signaling pathway could be combined with a traditional cytotoxic chemotherapy agent. The isoxazole compound could weaken the cancer cells' defense or repair mechanisms, making them more susceptible to the chemotherapy drug. ijrpr.com This synergy can result in a combined effect that is greater than the sum of the effects of each drug administered alone. Exploring these combinations is a promising strategy for developing more effective and durable cancer treatments.

Design and Synthesis of Prodrugs or Bioprecursors

A prodrug is an inactive or less active molecule that is converted into the active drug within the body through metabolic processes. This strategy is often used to overcome poor pharmacokinetic properties, such as low solubility or poor absorption. nih.gov The phenolic hydroxyl group of this compound is an ideal handle for prodrug design. ingentaconnect.comresearchgate.net

Ester Prodrugs: Converting the phenol to an ester, which can be cleaved by esterase enzymes in the blood or tissues to release the active phenolic drug. scite.ai

Carbamate or Carbonate Prodrugs: These offer alternative linkages that can be designed for different rates of cleavage. ingentaconnect.com

Phosphate (B84403) Prodrugs: Adding a phosphate group can dramatically increase aqueous solubility, making a compound suitable for intravenous administration. The phosphate is then removed by alkaline phosphatase enzymes in the body. researchgate.net

This approach allows chemists to tailor the delivery and release of the active compound, optimizing its therapeutic window and potentially reducing side effects. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[3-(trifluoromethyl)isoxazol-5-yl]phenol, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of hydroxylamine with trifluoromethyl-substituted diketones or via coupling reactions between phenolic derivatives and preformed isoxazole rings. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility and reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
  • Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate isoxazole ring formation.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating pure product .

Q. How can spectroscopic techniques (NMR, HRMS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : The phenolic -OH proton appears as a singlet (~δ 10–12 ppm). The trifluoromethyl group (CF3) causes splitting in adjacent protons (e.g., isoxazole ring protons at δ 6.5–7.5 ppm). Aromatic protons in the phenol ring are typically deshielded (δ 7.0–8.0 ppm) .
  • HRMS : Confirm molecular formula (e.g., C10H6F3NO2) with exact mass matching [M+H]<sup>+</sup> or [M–H]<sup>−</sup> ions. Discrepancies >2 ppm suggest impurities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles, confirming the isoxazole ring planarity and CF3 group orientation. For example:

  • Crystal growth : Use slow evaporation of a saturated solution in dichloromethane/methanol (1:1).
  • Data collection : At 295 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Analysis : Software like SHELX refines the structure, revealing intramolecular hydrogen bonding (O–H···N) between the phenolic -OH and isoxazole nitrogen .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Derivative synthesis : Modify the phenol ring (e.g., introduce halogens or methoxy groups) or replace CF3 with other electron-withdrawing groups .
  • Biological assays : Test α-amylase inhibition using protocols from :

Incubate compounds with α-amylase (Aspergillus oryzae) and starch.

Quantify reducing sugars with 3,5-dinitrosalicylic acid (λ = 540 nm).

  • Molecular docking : Use AutoDock Vina to simulate binding interactions. Compare docking scores with experimental IC50 values to identify critical substituents .

Q. How should researchers address contradictory bioactivity data across studies involving this compound?

  • Methodological Answer :

  • Verify purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
  • Standardize assays : Replicate protocols exactly (e.g., enzyme concentration, incubation time). For α-amylase, ensure pH 6.9 phosphate buffer and 37°C conditions .
  • Control variables : Test compounds alongside positive controls (e.g., acarbose) and account for solvent effects (DMSO ≤1% v/v).

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